

acetylpheneturide CAS number and database information

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Compound of Interest

Compound Name: acetylpheneturide

Cat. No.: B1171398

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Acetylpheneturide: A Comprehensive Technical Guide

CAS Number: 13402-08-9

This technical guide provides an in-depth overview of **Acetylpheneturide**, an anticonvulsant agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, database identifiers, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Acetylpheneturide, with the IUPAC name N-(acetylcarbamoyl)-2-phenylbutanamide, is a urea derivative with anticonvulsant properties.^[1] Its key chemical and physical data are summarized below.

Property	Value	Source
CAS Number	13402-08-9	[1] [2] [3]
Molecular Formula	C13H16N2O3	[1] [2]
Molecular Weight	248.28 g/mol	[1] [2]
IUPAC Name	N-(acetylcarbamoyl)-2-phenylbutanamide	[1]
Synonyms	1-Acetyl-3-(2-phenylbutyryl)urea, Acetylpheneturide [JAN], Crampol, P-398	[1]
Melting Point	100-101 °C	
XLogP3	2.6	[1]
Exact Mass	248.11609238 Da	[1]

Database Information

Acetylpheneturide is registered in several major chemical and pharmacological databases.

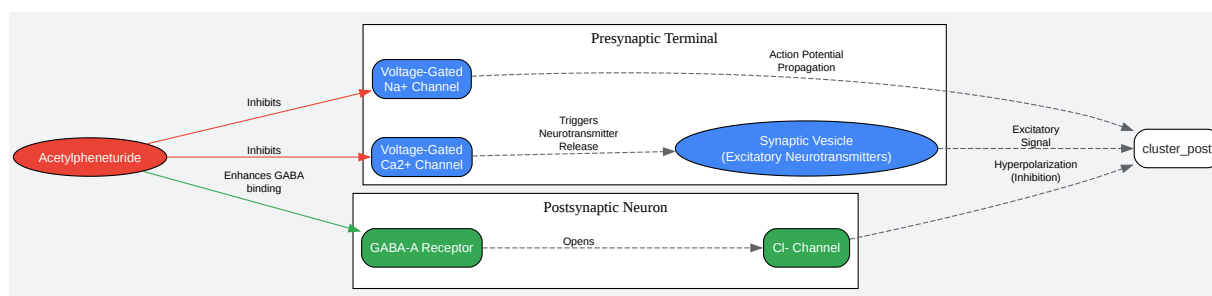
Database	Identifier
PubChem CID	1999
ChEBI ID	CHEBI:31174
DrugBank Accession Number	DB01570
KEGG Drug ID	D01409
ChemSpider ID	1922

Mechanism of Action

The anticonvulsant activity of **Acetylpheneturide** is believed to be exerted through a multi-faceted mechanism involving the modulation of neuronal excitability. While not fully elucidated,

the primary proposed mechanisms include:

- **Enhancement of GABAergic Inhibition:** **Acetylpheneturide** is thought to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing GABAergic transmission, it increases the influx of chloride ions into neurons, leading to hyperpolarization and a decreased likelihood of action potential firing.
- **Inhibition of Sodium Channels:** The compound may block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action would reduce the high-frequency neuronal firing characteristic of seizures.
- **Modulation of Calcium Channels:** **Acetylpheneturide** might also influence the activity of calcium channels. By modulating calcium influx, it could reduce the release of excitatory neurotransmitters at the synapse, thereby dampening neuronal hyperexcitability.



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Caption: Proposed Mechanism of Action of **Acetylpheneturide**.

Experimental Protocols

Synthesis of Acetylpheneturide (Representative Method)

While the original synthesis protocols by Umemoto et al. (1963) and Takamatsu et al. (1963) are cited, their full experimental details are not readily available in the public domain. The following is a representative protocol for the synthesis of N-acylureas, which can be adapted for **Acetylpheneturide**.

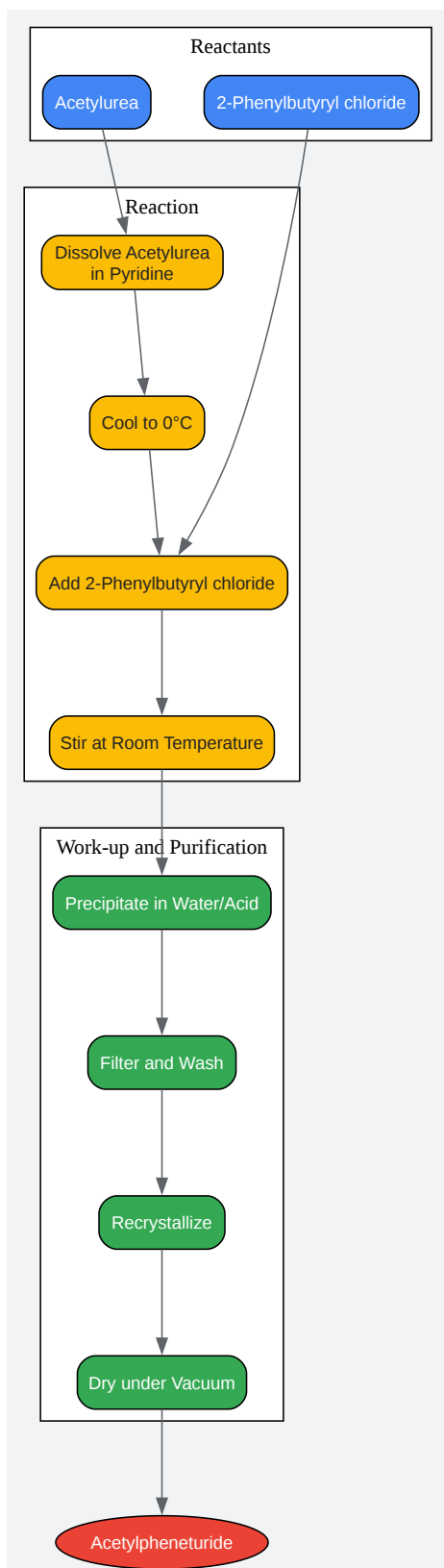
Materials:

- 2-Phenylbutyryl chloride
- Acetylurea
- Anhydrous pyridine or other suitable inert solvent
- Diethyl ether or other suitable non-polar solvent for precipitation
- Standard laboratory glassware and purification apparatus (e.g., for recrystallization)

Procedure:

- Dissolve acetylurea in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a solution of 2-phenylbutyryl chloride in anhydrous pyridine to the cooled acetylurea solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water or a dilute acid solution to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash it with cold water.

- Purify the crude **Acetylpheneturide** by recrystallization from a suitable solvent system (e.g., ethanol/water).
- Dry the purified crystals under vacuum to obtain the final product.



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Caption: Representative Synthesis Workflow for **Acetylpheneturide**.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Animals:

- Male Swiss mice (20-30 g) or male Wistar rats (100-150 g).

Apparatus:

- An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

Procedure:

- Administer **Acetylpheneturide** or the vehicle control to groups of animals via the desired route (e.g., intraperitoneal or oral).
- At the time of peak drug effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-administration), subject each animal to a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
- Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Protection is defined as the abolition of the tonic hindlimb extension.
- Calculate the percentage of protected animals in each group and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Analytical Methods (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of **Acetylpheneturide** in biological matrices.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

General Procedure:

- Sample Preparation: Extract **Acetylpheneturide** from the biological matrix (e.g., plasma, serum) using liquid-liquid extraction or solid-phase extraction.
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **Acetylpheneturide** and an internal standard.

Mass Spectrometry Data (from PubChem):

- Precursor Ion [M+H]⁺: m/z 249.123362
- Product Ions (CID at 10V): 119.2, 91.2, 249.2, 147.2, 103.2

Toxicity Data

Test	Species	Route	Value	Source
LD50	Mouse	Oral	1.17 g/kg	

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